molecular formula C19H20ClNO5 B2606534 [2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1002164-37-5

[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No. B2606534
CAS RN: 1002164-37-5
M. Wt: 377.82
InChI Key: CSBSCISCGZEBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The crystal structure analysis of a similar depside derivative revealed that it crystallized in the monoclinic, space group P21/c . The unit cell parameters were: a = 10.173 (2) Å, b = 10.459 (2) Å, c = 16.516 (3) Å, α = 90°, β = 102.30 (3)°, γ = 90°, V = 1717.0 (6) Å3, Z = 4 .

Scientific Research Applications

Chemical Reactions and Derivatives Formation

  • Studies have explored the reactivity of similar compounds with amines under various conditions, producing diverse products like pyrimidines, acetoacetamides, and urethanes, indicating the potential of these compounds in synthesizing new chemical entities with possible applications in materials science and pharmaceuticals (Kinoshita et al., 1989).

Inhibition Efficiencies and Corrosion Inhibition

  • Theoretical studies on quinoxalines compounds, closely related to the mentioned compound, have demonstrated their efficiency as corrosion inhibitors for metals in acidic media, suggesting potential industrial applications in protecting materials from corrosion (Zarrouk et al., 2014).

Synthesis and Structural Analysis

  • The synthesis and crystal structure of closely related compounds, such as methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chloro­phen­yl)-4-cyano-6-hy­droxy-1,6-dimethyl-5,6,7,8-tetra­hydro­isoquinolin-3-yl]sulfan­yl}acetate, have been reported. These studies provide insights into the molecular configuration and potential interactions of these compounds, which could be valuable for the design of new drugs or materials (Mague et al., 2017).

Antioxidant Potential

  • Research on dimethoxyphenol derivatives has explored their potential as antioxidants. This suggests that modifications of compounds with similar structures could lead to the development of new antioxidants with applications in food preservation, cosmetics, and possibly in preventing oxidative stress-related diseases (Adelakun et al., 2012).

Advanced Materials Development

  • The creation of hyperbranched aromatic polyimides from related compounds underscores their utility in developing new materials with unique properties such as solubility and thermal stability, which could find applications in electronics, coatings, and as components in composite materials (Yamanaka et al., 2000).

Mechanism of Action

properties

IUPAC Name

[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-24-16-8-5-14(9-17(16)25-2)11-21-18(22)12-26-19(23)10-13-3-6-15(20)7-4-13/h3-9H,10-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBSCISCGZEBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.